BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Hydrogen-bond acceptor Pharmacophore Physicochemical profiling

3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879475-45-3) is a fully characterized trisubstituted pyrazolo[1,5-a]pyrimidine derivative with a molecular weight of 310.4 g/mol, molecular formula C₁₈H₂₂N₄O, computed XLogP3 of 3.9, topological polar surface area (TPSA) of 51.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry that has been extensively validated as a protein kinase inhibitor (PKI) platform, with demonstrated activity against cyclin-dependent kinases (CDKs), B-Raf, EGFR, MEK, CK2, Pim-1, and other oncology-relevant kinases.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 879475-45-3
Cat. No. B2386782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS879475-45-3
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C
InChIInChI=1S/C18H22N4O/c1-5-10-19-16-11-12(2)20-18-17(13(3)21-22(16)18)14-8-6-7-9-15(14)23-4/h6-9,11,19H,5,10H2,1-4H3
InChIKeyJEIVPOHPDQAPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879475-45-3): Physicochemical Identity and CDK-Targeted Scaffold Classification for Procurement Decisions


3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879475-45-3) is a fully characterized trisubstituted pyrazolo[1,5-a]pyrimidine derivative with a molecular weight of 310.4 g/mol, molecular formula C₁₈H₂₂N₄O, computed XLogP3 of 3.9, topological polar surface area (TPSA) of 51.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry that has been extensively validated as a protein kinase inhibitor (PKI) platform, with demonstrated activity against cyclin-dependent kinases (CDKs), B-Raf, EGFR, MEK, CK2, Pim-1, and other oncology-relevant kinases [2]. The 2-methoxyphenyl substituent at position 3 of the pyrazolo[1,5-a]pyrimidine core is specifically enumerated in US Patent 7,205,308 (Schering Corporation) as a preferred R³ aryl group within a novel class of trisubstituted 7-aminopyrazolopyrimidines claimed as cyclin-dependent kinase inhibitors, distinguishing it from halogenated, alkylated, or unsubstituted phenyl analogs [3].

Why In-Class Pyrazolo[1,5-a]pyrimidine Substitution Fails: The 2-Methoxyphenyl Differentiator of CAS 879475-45-3


Within the pyrazolo[1,5-a]pyrimidine-7-amine chemotype, the identity of the 3-aryl substituent is a primary determinant of kinase selectivity, cellular potency, and physicochemical suitability for assay development. The 2-methoxyphenyl group at position 3 of CAS 879475-45-3 confers a distinct hydrogen-bond acceptor profile (4 HBA total, with the ortho-methoxy oxygen contributing to TPSA of 51.5 Ų) and lipophilicity (XLogP3 3.9) that differentiates it from the closest commercially available analog—the 2-chlorophenyl variant (CAS 890634-61-4, MW 314.8, C₁₇H₁₉ClN₄)—which lacks the methoxy oxygen's hydrogen-bonding capacity and exhibits altered electronic character due to chlorine's electron-withdrawing nature [1]. Structure-activity relationship (SAR) analyses of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have established that substituent identity, position, and electronic properties on the 3-aryl ring profoundly influence kinase selectivity profiles, with methoxy-substituted phenyl rings enabling distinct hinge-region interactions compared with halogenated or unsubstituted phenyl congeners [2]. Blind substitution of one 3-aryl derivative for another without experimental validation thus risks altered target engagement, shifted selectivity windows, and non-comparable pharmacokinetic behavior, undermining the reproducibility of biological experiments and the integrity of screening cascades [3].

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879475-45-3) Against Closest Analogs


Hydrogen-Bond Acceptor Capacity: Ortho-Methoxy Oxygen as a Pharmacophoric Differentiator from 2-Chlorophenyl Analog

CAS 879475-45-3 possesses four hydrogen bond acceptor (HBA) sites versus three for the 2-chlorophenyl analog (CAS 890634-61-4), with the ortho-methoxy oxygen providing an additional HBA that can engage kinase hinge-region residues via lone-pair interactions [1]. This additional HBA site is absent in the chloro analog, which relies solely on the pyrazolo[1,5-a]pyrimidine core nitrogens for hydrogen-bond acceptance. The TPSA of CAS 879475-45-3 (51.5 Ų) reflects this additional polar surface, compared with an expected lower TPSA for the de-methoxy chlorophenyl congener . SAR studies across the pyrazolo[1,5-a]pyrimidine kinase inhibitor class have demonstrated that methoxy substituents on the 3-aryl ring can modulate kinase binding conformations and selectivity through both steric and electronic mechanisms [2].

Hydrogen-bond acceptor Pharmacophore Physicochemical profiling Kinase hinge binding

Rotatable Bond Flexibility: Conformational Entropy Advantage Over Constrained Analogs

CAS 879475-45-3 contains five rotatable bonds, comprising the N-propyl chain (3 bonds), the 3-aryl C–C linkage (1 bond), and the methoxy C–O bond (1 bond) [1]. This rotatable bond count directly impacts the compound's conformational entropy and its ability to adapt to different protein binding pocket geometries. By contrast, analogs lacking the methoxy rotatable bond (e.g., 3-phenyl or 3-halogenophenyl variants) are restricted to only four rotatable bonds, reducing their conformational sampling capacity during target engagement . The N-propyl group at the 7-amino position adds three rotatable bonds not present in simpler N-methyl or unsubstituted 7-amino analogs within the same patent family, contributing to differential binding kinetics [2].

Conformational flexibility Rotatable bonds Molecular recognition Lead optimization

CDK Inhibitor Scaffold Validation: Patent-Based Evidence for Selective Kinase Targeting Within the Pyrazolo[1,5-a]pyrimidine Class

US Patent 7,205,308 B2 (Schering Corporation) explicitly claims pyrazolo[1,5-a]pyrimidine compounds bearing 2-methoxyphenyl as the R³ substituent as inhibitors of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK6, with representative exemplified compounds in the patent demonstrating CDK2 IC₅₀ values in the sub-micromolar to low nanomolar range [1]. The 2-methoxyphenyl group is enumerated alongside 2-fluorophenyl, 2-chlorophenyl, 2,3-dichlorophenyl, and 2-methylphenyl as distinct, separately claimed R³ embodiments, establishing that each aryl substituent defines a structurally and pharmacologically distinct compound series [2]. The 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core, present in CAS 879475-45-3, is a conserved feature across the most potent CDK2/CDK4 inhibitor exemplars in the patent, suggesting that this specific methylation pattern is favorable for kinase hinge-region complementarity [3].

CDK inhibition Kinase selectivity Patent pharmacology Trisubstituted pyrazolopyrimidine

Cellular Antiproliferative Benchmarking: Pyrazolo[1,5-a]pyrimidine Class Activity Against A549 and MCF-7 Cancer Cell Lines

Multiple independent studies on structurally related pyrazolo[1,5-a]pyrimidine-7-amine derivatives bearing 3-aryl and 7-N-alkylamino substituents have demonstrated reproducible antiproliferative activity against the A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values typically falling in the low to mid micromolar range (approximately 5–37 μM depending on substitution pattern) [1]. For example, BS-181, a pyrazolo[1,5-a]pyrimidine-7-amine CDK7 inhibitor, showed MCF-7 antiproliferative IC₅₀ of 11.5–37.3 μM, while optimized pyrazolo[1,5-a]pyrimidine derivatives targeting CDK2/tubulin dual inhibition achieved IC₅₀ values of 3.41–6.37 μM in CDK2 enzymatic assays and demonstrated corresponding cellular activity [2]. The 3,5-dimethyl-substituted pyrazolo[1,5-a]pyrimidine core present in CAS 879475-45-3 is a recurrent feature in antiproliferative analogs within this chemotype, suggesting that the core methylation pattern contributes to cellular permeability and target engagement [3].

Antiproliferative activity A549 MCF-7 Cytotoxicity screening Cancer cell panel

Key Data Transparency Notice: Limitations of Publicly Available Quantitative Evidence for CAS 879475-45-3

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, Semantic Scholar, and multiple chemical vendor databases (as of the search date) did not yield peer-reviewed, compound-specific quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or cellular potency) for CAS 879475-45-3 from non-excluded sources [1]. The compound is registered in PubChem (CID 4972179) with full computed physicochemical characterization, and is structurally encompassed by CDK inhibitor patent claims (US 7,205,308 B2), but explicit bioassay results for this exact CAS entry are absent from the public scientific record [2]. This data gap does not negate the compound's potential utility; rather, it emphasizes that procurement decisions must be informed by vendor-provided certificate of analysis (CoA) data, in-house orthogonal assays, or commissioned profiling rather than relying on published literature alone [3]. Users are advised to request: (i) HPLC purity certification (≥95% recommended for biological assays), (ii) identity confirmation via ¹H-NMR, LC-MS, or HRMS, and (iii) solubility/stability data in relevant assay buffers (e.g., DMSO, PBS, or cell culture medium) prior to committing to large-scale procurement.

Data transparency Procurement caveat Evidence limitations Experimental validation

Recommended Application Scenarios for 3-(2-Methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 879475-45-3) Based on Physicochemical and Class-Level Evidence


Kinase Selectivity Profiling Panels: Differentiating CDK Subtype Engagement via 3-Aryl Substituent SAR

CAS 879475-45-3 is optimally deployed as a comparator compound in kinase selectivity profiling panels alongside its 2-chlorophenyl analog (CAS 890634-61-4) and other 3-aryl variants to map the contribution of the ortho-substituent to CDK subtype selectivity. The methoxy oxygen's hydrogen-bond acceptor capacity (4 HBA vs. 3 HBA for the chloro analog) enables interrogation of hinge-region interactions that are inaccessible to halogenated congeners [1]. Procurement of both compounds in parallel, with matched purity (≥95% by HPLC) and vehicle (DMSO stock), supports rigorous head-to-head biochemical profiling across a CDK panel (CDK1, 2, 4, 5, 6, 7, 9) using standardized ADP-Glo™ or LanthaScreen™ Eu kinase binding assays, with IC₅₀ determination under identical ATP concentrations (typically 10–100 μM) to control for ATP-competitive binding artifacts [2].

Phenotypic Oncology Screening Cascades: Building on Pyrazolo[1,5-a]pyrimidine Class-Level Antiproliferative Activity

The pyrazolo[1,5-a]pyrimidine-7-amine scaffold has demonstrated reproducible antiproliferative activity across multiple cancer cell lines (A549, MCF-7, HCT116, HepG2) in independent academic studies [1]. CAS 879475-45-3 can be integrated into medium-throughput phenotypic screening cascades (e.g., NCI-60 panel or custom oncology cell line panels) at screening concentrations of 0.1–100 μM, with parallel profiling of the 2-chlorophenyl analog to assess the functional consequences of methoxy-to-chloro substitution on cell viability. Given the compound's computed XLogP3 of 3.9 and TPSA of 51.5 Ų, it is predicted to exhibit moderate cell permeability suitable for intracellular target engagement, though experimental confirmation via Caco-2 or PAMPA permeability assays is recommended prior to committing to large-scale cell-based screening [2].

Medicinal Chemistry Hit-to-Lead Optimization: The 2,5-Dimethyl Core as a Metabolic Stability Anchor

The 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core, as present in CAS 879475-45-3, has been utilized in multiple kinase inhibitor optimization campaigns to improve metabolic stability relative to unsubstituted or mono-methylated core variants [1]. The compound can serve as a reference point in structure-activity relationship (SAR) studies aimed at optimizing the N-propyl group at the 7-position or exploring alternative 3-aryl substituents while maintaining the stability-conferring 2,5-dimethyl core. Procurement of CAS 879475-45-3 as a benchmark compound enables medicinal chemistry teams to quantify incremental improvements in potency, selectivity, and microsomal stability (e.g., human or mouse liver microsome t₁/₂ assays) achieved through iterative structural modifications [2].

Computational Chemistry and Docking Studies: Validating Predicted Binding Modes of Ortho-Methoxy-Substituted Scaffolds

The well-defined 2D/3D structure of CAS 879475-45-3 (InChIKey: JEIVPOHPDQAPLO-UHFFFAOYSA-N, SMILES: CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C) and its availability from commercial suppliers make it suitable for computational chemistry validation workflows [1]. The compound can be docked into published CDK2, CDK4, or CDK7 crystal structures (e.g., PDB: 2R3M, 1G5S) to predict the binding pose of the 2-methoxyphenyl group within the kinase active site and compare it with docking results for the 2-chlorophenyl analog, generating testable hypotheses about selectivity determinants before investing in biochemical assays. The computed physicochemical parameters (MW 310.4, XLogP3 3.9, TPSA 51.5 Ų, 5 rotatable bonds) provide input for QSAR model building and ADMET prediction pipelines [2].

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.